2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core, a piperidine ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthalene core.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is incorporated through a nucleophilic substitution reaction using a trifluoroethyl halide.
Final Coupling: The final step involves coupling the ethoxy group to the naphthalene core through an esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving the piperidine ring and trifluoroethyl group.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The trifluoroethyl group could enhance its binding affinity and specificity, while the piperidine ring may facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide: Similar structure but with a benzene core instead of naphthalene.
2-Ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]phenylacetamide: Similar structure but with a phenylacetamide core.
Uniqueness
The presence of the naphthalene core in 2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide provides unique electronic and steric properties, potentially enhancing its interaction with biological targets and its stability in various environments.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O2/c1-2-28-18-8-7-16-5-3-4-6-17(16)19(18)20(27)25-13-15-9-11-26(12-10-15)14-21(22,23)24/h3-8,15H,2,9-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHYGESZKANTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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